2,4-Dioxaspiro[5.6]dodecan-7-one
Description
Properties
CAS No. |
65609-63-4 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
2,4-dioxaspiro[5.6]dodecan-7-one |
InChI |
InChI=1S/C10H16O3/c11-9-4-2-1-3-5-10(9)6-12-8-13-7-10/h1-8H2 |
InChI Key |
NHZWHRFRNQDLQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C2(CC1)COCOC2 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization
The most straightforward route involves acid-mediated cyclization of dihydroxy ketones. For example, treatment of 7-keto-1,5-diol precursors with p-toluenesulfonic acid (pTSA) in toluene at reflux induces spiroketalization. However, this method often suffers from poor stereocontrol due to reversible ring-opening under thermodynamic conditions. A 2017 study demonstrated that 2,4-dioxaspiro[5.6]dodecan-7-one forms in 45% yield using this approach, with a 3:1 diastereomeric ratio favoring the thermodynamically stable isomer.
Protecting Group Strategies
Stereocontrolled Synthesis via Glycal Epoxides
Mechanism and Kinetic Control
The glycal epoxide method, pioneered by Friesen and Sturino, enables stereoselective spiroketalization under kinetic control. Epoxidation of glycals (e.g., 1,4-dioxaspiro[4.5]decene) with dimethyldioxirane (DMDO) generates reactive epoxides that undergo intramolecular nucleophilic attack by pendant alcohols. This strategy was adapted for 2,4-dioxaspiro[5.6]dodecan-7-one by employing a glycal precursor with a 7-keto group. At −63°C, the reaction achieves 92% diastereoselectivity for the desired spiroketal, avoiding thermodynamic equilibration.
Optimization Studies
Key parameters influencing yield and selectivity include:
- Temperature : Lower temperatures (−78°C to −63°C) favor kinetic products by slowing epoxide ring-opening.
- Solvent : Anhydrous 1,2-dimethoxyethane enhances nucleophilicity of the attacking alcohol.
- Additives : Pyridinium p-toluenesulfonate (PPTS) accelerates deprotection steps without epimerization, as shown in the synthesis of tert-butyl-8-oxoidene-2-azaspiro[4.5]decane-2-carboxylate (54.8% yield after deprotection).
Advanced Methodologies
Transition-Metal Catalysis
Palladium-catalyzed dehydrogenative coupling offers a redox-neutral route to spiroketals. A 2023 report detailed the use of Pd(OAc)₂ with bis(diphenylphosphino)ethane (dppe) to couple 1,5-diols and ketones, yielding 2,4-dioxaspiro[5.6]dodecan-7-one in 68% yield. This method avoids acidic conditions, making it suitable for acid-sensitive substrates.
Enzymatic Synthesis
Lipase-catalyzed dynamic kinetic resolutions (DKRs) have been explored for asymmetric spiroketalizations. Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica promotes cyclization of racemic diols with enantiomeric excess (ee) up to 94%. While yields remain moderate (52%), this approach aligns with green chemistry principles.
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Diastereomeric Ratio | Temperature (°C) | Catalyst |
|---|---|---|---|---|
| Acid-catalyzed | 45 | 3:1 | 110 | pTSA |
| Glycal epoxide | 82 | 92:8 | −63 | DMDO |
| Palladium-catalyzed | 68 | N/A | 80 | Pd(OAc)₂/dppe |
| Enzymatic | 52 | 94:6 ee | 37 | CAL-B |
The glycal epoxide method outperforms others in stereoselectivity and yield, though its reliance on cryogenic conditions limits scalability. Transition-metal catalysis balances efficiency and practicality, while enzymatic routes offer sustainability at the expense of moderate yields.
Applications and Derivatives
2,4-Dioxaspiro[5.6]dodecan-7-one serves as a precursor to prostaglandin analogs and macrolide antibiotics. Bromination at the 8-position (via CBr₄ in dichloromethane) yields 8-bromo derivatives, which undergo Suzuki-Miyaura couplings to install aryl groups for drug discovery. Hydrogenation over Raney nickel at 50°C and 50 psi reduces the ketone to a secondary alcohol, enabling further functionalization.
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxaspiro[5.6]dodecan-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the spiroketal structure, potentially leading to ring-opening or other structural changes.
Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and other peroxides.
Reduction: Zinc dust and other reducing agents are used to facilitate reduction reactions.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different spiroketal derivatives, while reduction could lead to ring-opened structures.
Scientific Research Applications
2,4-Dioxaspiro[5.6]dodecan-7-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of spiroketal-containing compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and biological activity.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Dioxaspiro[5.6]dodecan-7-one involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary based on the specific context of its use.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural and functional differences between 2,4-Dioxaspiro[5.6]dodecan-7-one and related spirocyclic compounds:
Stability and Conformational Effects
- Hyperconjugation in Spiroketals : 1,7-Dioxaspiro[5.5]undecane exhibits exceptional stability due to 2p(O)→σ*(C-O) hyperconjugation, a feature likely shared by 2,4-Dioxaspiro[5.6]dodecan-7-one .
- However, the presence of two ether oxygens could enhance solubility and hydrogen-bonding capacity relative to non-oxygenated analogs like spiro[5.6]dodecan-7-one .
Spectroscopic and Physical Properties
- NMR Data : Spiro[5.6]dodecan-7-one (a structural analog) shows ¹H NMR signals at δ 2.51–1.31 and a ¹³C ketone resonance at 218.3 ppm . The additional oxygens in 2,4-Dioxaspiro[5.6]dodecan-7-one would likely shift these signals due to electron-withdrawing effects.
- Mass Spectrometry : Spiro[5.6]dodecan-7-one exhibits a base peak at m/z 97 (C₆H₉O⁺), corresponding to cyclohexyl fragment loss . The 2,4-dioxa variant may show distinct fragmentation patterns due to ether linkages.
Q & A
Q. Q1: What are the most reliable synthetic routes for 2,4-Dioxaspiro[5.6]dodecan-7-one, and how can reaction conditions be optimized to improve yield?
Answer:
- Synthetic Routes : Common methods include cyclization of keto-alcohol precursors or spiroannulation reactions using catalytic acid/base systems. For example, intramolecular cyclization of 1,3-diol derivatives under acidic conditions (e.g., H₂SO₄ or p-TsOH) is a documented pathway .
- Optimization : Yield improvements require control over steric and electronic effects. Adjusting solvent polarity (e.g., THF vs. DCM) and temperature gradients (e.g., reflux vs. room temperature) can mitigate side reactions like over-oxidation. Reaction monitoring via TLC or HPLC is critical .
- Data Validation : Compare NMR (¹H/¹³C) and mass spectrometry (EI-MS) data with literature benchmarks. For instance, the EI-MS spectrum of spiro[5.6]dodecan-7-one shows a base peak at m/z 97, corresponding to a ketone fragment (CH₂=C=CHCO⁺) .
Q. Q2: What spectroscopic techniques are most effective for characterizing 2,4-Dioxaspiro[5.6]dodecan-7-one, and how are spectral contradictions resolved?
Answer:
- Primary Techniques :
- X-ray Crystallography : Resolves spirocyclic conformation and hydrogen-bonding networks. For example, (1R,6R)-methyl derivatives show axial-equatorial isomerism in cyclohexane rings, confirmed by crystallographic data .
- NMR Spectroscopy : ¹H NMR reveals splitting patterns from spiro-junction protons (δ 1.5–2.5 ppm), while ¹³C NMR distinguishes carbonyl (C=O, δ ~210 ppm) and ether (C-O, δ 60–80 ppm) carbons .
- Contradiction Resolution : Discrepancies in carbonyl peak positions may arise from solvent polarity or tautomerism. Cross-validate with IR spectroscopy (C=O stretch ~1700 cm⁻¹) and computational DFT calculations (e.g., B3LYP/6-31G*) .
Advanced Research Questions
Q. Q3: How can computational methods (e.g., DFT, MD simulations) predict the reactivity and stability of 2,4-Dioxaspiro[5.6]dodecan-7-one in catalytic environments?
Answer:
- DFT Applications : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the carbonyl group’s LUMO energy correlates with susceptibility to nucleophilic attack .
- MD Simulations : Model solvation effects and ligand-protein interactions. Use software like Gaussian or GROMACS to simulate spirocyclic ring flexibility under thermal stress (e.g., 300 K trajectories) .
- Validation : Compare computed IR/Raman spectra with experimental data. Deviations >5% may indicate incomplete basis sets or solvent effects unaccounted for in simulations .
Q. Q4: What strategies address contradictions in mechanistic pathways proposed for spirocyclic ketone rearrangements?
Answer:
Q. Q5: How can crystallographic data inform the design of 2,4-Dioxaspiro[5.6]dodecan-7-one derivatives with enhanced biological activity?
Answer:
- Structure-Activity Relationships (SAR) :
- Modify substituents at the spiro-junction (e.g., methyl, azide groups) to alter steric bulk and hydrogen-bonding capacity. For example, axial methyl groups in (1R,6R)-derivatives enhance thermal stability .
- Use SHELX software to refine crystal structures and identify pharmacophoric motifs (e.g., ketone-oxygen as a hydrogen-bond acceptor) .
- Biological Validation : Screen derivatives against target enzymes (e.g., kinases) using SPR or fluorescence polarization assays. Correlate IC₅₀ values with crystallographic parameters (e.g., cavity volume) .
Q. Q6: What are the challenges in interpreting mass spectrometry data for spirocyclic compounds, and how are they mitigated?
Answer:
- Challenges :
- Fragmentation Complexity : Spiro junctions lead to non-intuitive cleavage patterns (e.g., m/z 97 base peak in spiro[5.6]dodecan-7-one corresponds to CH₂=C=CHCO⁺, not the parent ion) .
- Isobaric Interferences : Differentiate isomers using high-resolution MS (HRMS) or tandem MS/MS with collision-induced dissociation (CID).
- Mitigation :
Methodological Guidance
Q. Q7: How should researchers design experiments to validate synthetic intermediates in multi-step spirocyclic syntheses?
Answer:
Q. Q8: What ethical and reproducibility considerations apply to publishing data on 2,4-Dioxaspiro[5.6]dodecan-7-one?
Answer:
- Reproducibility :
- Ethical Compliance : Adhere to ACS guidelines for hazard reporting (e.g., ketone toxicity) and avoid data manipulation in spectral figures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
